N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic indole-derived acetamide compound characterized by a 5-methoxy-substituted indole core linked via an ethyl group to an acetamide moiety bearing a 4-methoxyphenyl substituent. This structure combines pharmacophoric elements associated with diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. The dual methoxy groups at the indole and phenyl positions likely enhance its pharmacokinetic profile by improving solubility and metabolic stability compared to non-polar analogs .
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-5-3-15(4-6-17)13-20(23)21-10-12-22-11-9-16-14-18(25-2)7-8-19(16)22/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,23) |
InChI Key |
FHAHOZAIYYDSGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indoles, which can be further modified to produce different derivatives .
Scientific Research Applications
The biological activities of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide have been extensively studied, revealing several promising applications:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar indole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds suggest effective antimicrobial properties, making them potential candidates for developing new antibiotics .
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells while sparing normal cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes implicated in disease progression, particularly in neurodegenerative disorders. Preliminary findings suggest that it can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of indole derivatives, including this compound, evaluated their antimicrobial efficacy using the Diameter of Inhibition Zone (DIZ) assay. Compounds were tested against Staphylococcus aureus and Escherichia coli, with some derivatives showing DIZ values exceeding 20 mm, indicating strong antimicrobial potential .
Case Study 2: Anticancer Screening
In a separate investigation focused on anticancer properties, this compound was tested against multiple cancer cell lines including OVCAR-8 and HCT-116. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its utility as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. It is known to regulate circadian rhythms by interacting with receptors in the brain that control sleep-wake cycles . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress, which can have protective effects on cells and tissues .
Comparison with Similar Compounds
Enzyme Inhibition and Selectivity
- Target Compound vs. 3a–3c Series : The target compound’s 4-methoxyphenyl group mirrors the structure of 3a, which showed the highest enzyme inhibitory activity (IC₅₀ = 69 µM) in its series. However, the naphthalen-1-yl group in 3a likely enhances hydrophobic interactions with target proteins compared to the target compound’s simpler methoxyphenyl group .
- COX-2 Selectivity : The sulfonamide analog (Compound 36) exhibits potent COX-2 inhibition, similar to the phenethyl amide of indomethacin (Compound 1). The target compound’s methoxy groups may reduce metabolic oxidation, a key liability in Compound 1, which undergoes rapid P450-mediated degradation .
Metabolic Stability
- Halogenated vs. Methoxylated Derivatives : Halogenated analogs (e.g., 10j, 10k) show lower metabolic stability due to electron-withdrawing substituents, whereas methoxy groups in the target compound and 3a–3c series improve resistance to cytochrome P450-mediated oxidation .
- MetaSite Predictions : Computational modeling for Compound 1 predicted metabolic soft spots on the phenethyl group, leading to fluorophenyl/pyridinyl analogs with shifted metabolism to O-demethylation. The target compound’s methoxy groups may similarly redirect metabolism, enhancing half-life .
Key Research Findings
Methoxy Substitutions Enhance Metabolic Stability : Methoxy groups in the target compound and 3a–3c series reduce susceptibility to oxidative metabolism, a critical advantage over halogenated analogs .
Structural Flexibility Influences Activity : The acetamide’s aryl substituent (e.g., naphthyl in 3a vs. methoxyphenyl in the target compound) dictates target affinity and selectivity, as seen in enzyme inhibition assays .
Sulfonamide vs. Acetamide Linkages : Sulfonamide-containing analogs (e.g., Compound 36) show higher COX-2 selectivity but may face solubility challenges compared to the target compound’s acetamide linkage .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C23H24N4O5
- Molecular Weight : 436.46 g/mol
- CAS Number : 2058819-74-0
The compound features an indole moiety, which is known for its diverse biological activities, particularly in cancer therapeutics.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines.
In Vitro Studies
-
Cell Line Testing : The compound was tested against several cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : The compound was found to arrest the cell cycle at the S phase, inhibiting DNA synthesis.
- Apoptosis Induction : Increased levels of pro-apoptotic proteins were observed, indicating a mechanism that triggers programmed cell death.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the indole and phenyl rings have been studied to enhance potency and selectivity against cancer cells.
Key Findings
- Substituents on the phenyl ring significantly influence the compound's activity.
- The methoxy groups enhance lipophilicity and interaction with cellular targets.
Case Studies
Several research articles have documented the biological effects of this compound:
- Study on MCF7 Cells : A study reported that treatment with the compound led to a reduction in cell viability by over 70% at concentrations above 10 µM, demonstrating its potential as an effective anticancer agent .
- In Vivo Efficacy : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, supporting its therapeutic potential .
Safety and Toxicology
Toxicological evaluations are essential for determining the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects noted in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
